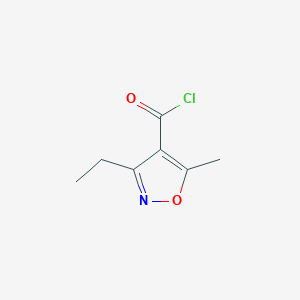

3-Ethyl-5-methylisoxazole-4-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

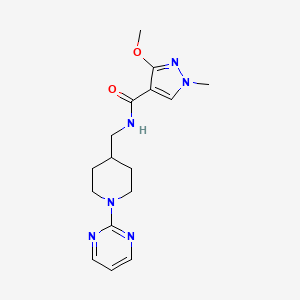

3-Ethyl-5-methylisoxazole-4-carbonyl chloride is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 . .

Molecular Structure Analysis

The InChI code for 3-Ethyl-5-methylisoxazole-4-carbonyl chloride is 1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3 . The InChI key is IPTLCBNDPDQIRA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-5-methylisoxazole-4-carbonyl chloride include a molecular weight of 173.6 , a storage temperature of 28°C . The boiling point is predicted to be 274.2±28.0 °C and the density is predicted to be 1.231±0.06 g/cm3 .Applications De Recherche Scientifique

Hydrolysis of Cellulose

One study investigated the acid-catalyzed hydrolysis of cellulose dissolved in ionic liquids, highlighting the factors influencing the dehydration of glucose and the formation of humins. The research found that the initial rate of glucose formation is of first order in the concentrations of dissolved glucan and protons and of zero order in the concentration of water. The study suggests that cleavage of the β-1,4-glycosidic linkages near chain ends is irreversible, providing insights into the production of glucose and its derivatives from cellulose in a sustainable manner (Dee & Bell, 2011).

Synthesis of Isoxazol-5(4H)-ones

Research on the synthesis of α,β-unsaturated isoxazol-5(4H)-ones through a three-component, NBS-promoted synthesis was described. This process involves the reaction of aromatic aryl or hetero-aryl aldehydes, hydroxylamine hydrochloride, and 1,3-dicarbonyl compounds under mild conditions. The study provides a clean and efficient method for obtaining isoxazol-5(4H)-one derivatives, contributing to the development of novel compounds with potential applications in pharmaceuticals and materials science (Kiyani et al., 2015).

Controlled-Release Formulations

Another study focused on the development of controlled-release formulations based on Hymexazol, demonstrating the synthesis of 3-(2-Hydroxyethoxy)-5-methylisoxazole and its reaction with methacryloyl chloride. This research contributes to the agricultural sector by developing novel fungicidal formulations with controlled release properties, potentially enhancing the effectiveness and longevity of fungicides (Tai et al., 2002).

Organocatalysis

A study introduced 1-Ethyl-3-methylimidazolium acetate as a robust organocatalyst for the cyanosilylation of carbonyl compounds, showcasing the potential of ionic liquids in facilitating chemical reactions under solvent-free conditions. This research highlights the versatility of ionic liquids as catalysts in organic synthesis, offering environmentally friendly alternatives to traditional solvents (Ullah et al., 2017).

Safety And Hazards

3-Ethyl-5-methylisoxazole-4-carbonyl chloride is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-ethyl-5-methyl-1,2-oxazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTLCBNDPDQIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-5-methylisoxazole-4-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride](/img/structure/B2861891.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2861893.png)

![Ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate](/img/structure/B2861900.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2861902.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2861905.png)

![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861908.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)